(2-Phenoxypyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(2-Phenoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H13Cl2N2O. It is a derivative of pyridine and phenol, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxypyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of (2-Phenoxypyridin-4-yl)methanamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Phenoxypyridin-4-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in the treatment of certain diseases.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
Pyridin-4-ylmethanamine dihydrochloride: Another pyridine derivative with similar applications.
Uniqueness
(2-Phenoxypyridin-4-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxy group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2-phenoxypyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;;/h1-8H,9,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVWCVUBXHKMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-70-2 |
Source
|
Record name | (2-phenoxypyridin-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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